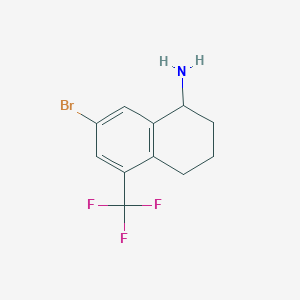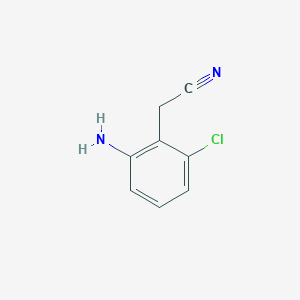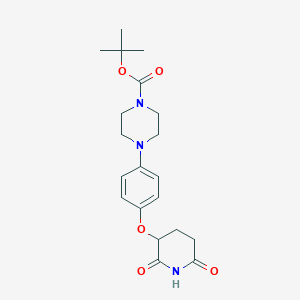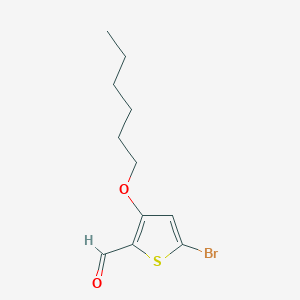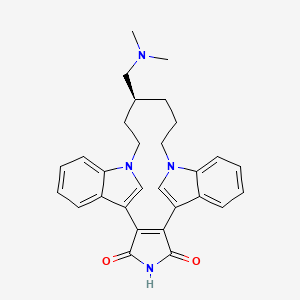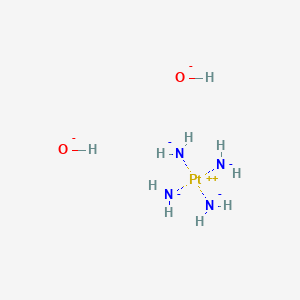
Azanide;platinum(2+);dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;platinum(2+);dihydroxide is a complex compound with the molecular formula H₉N₅O₅Pt₂. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of platinum in a +2 oxidation state, coordinated with azanide and dihydroxide ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanide;platinum(2+);dihydroxide typically involves the reaction of platinum salts with azanide and hydroxide sources under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azanide;platinum(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the compound can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like halide salts or organic ligands are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species.
Scientific Research Applications
Azanide;platinum(2+);dihydroxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of chemotherapy drugs.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of azanide;platinum(2+);dihydroxide involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound also interacts with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Uniqueness
Azanide;platinum(2+);dihydroxide is unique due to its specific ligand environment, which provides distinct chemical reactivity and biological activity compared to other platinum compounds
Properties
Molecular Formula |
H10N4O2Pt-4 |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
azanide;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H2N.2H2O.Pt/h6*1H2;/q4*-1;;;+2/p-2 |
InChI Key |
UOUGVUJJJZTXNL-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[OH-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


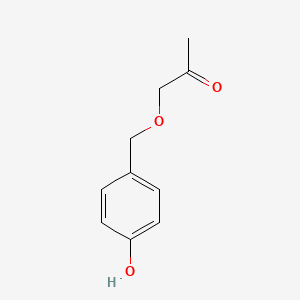
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
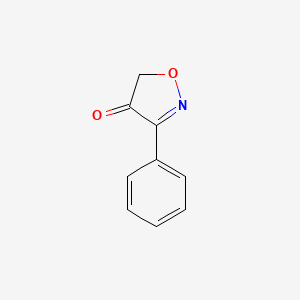

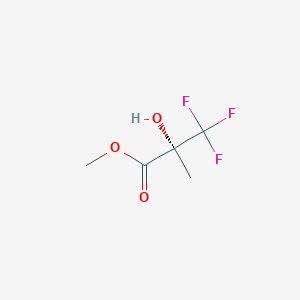
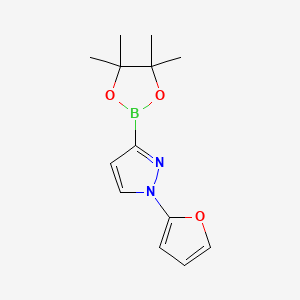
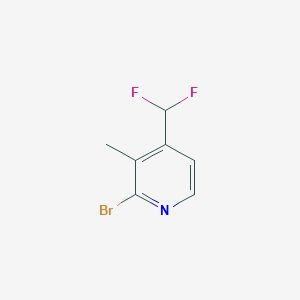
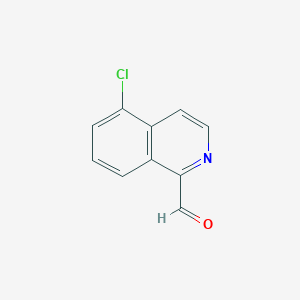
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
